6-chloro-7-nitro-1H-indole-2,3-dione
Description
6-Chloro-7-nitro-1H-indole-2,3-dione is a nitro-substituted indole derivative characterized by a chloro group at position 6 and a nitro group at position 7 on the indole-2,3-dione core. The indole-2,3-dione (isatin) scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and receptor-modulating properties. The introduction of electron-withdrawing groups (e.g., nitro, chloro) enhances electrophilicity, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H3ClN2O4 |
|---|---|
Molecular Weight |
226.57 g/mol |
IUPAC Name |
6-chloro-7-nitro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClN2O4/c9-4-2-1-3-5(6(4)11(14)15)10-8(13)7(3)12/h1-2H,(H,10,12,13) |
InChI Key |
OKRFSJODSSUYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
6-Chloro-5-methyl-1H-indole-2,3-dione (CAS: 96187-75-6)
- Substituents : Chloro (C6), methyl (C5).
- Properties : LogP = 2.05, molecular weight = 195.60 g/mol.
- Comparison : The methyl group at C5 is electron-donating, increasing hydrophobicity compared to the nitro-substituted target compound. The absence of a nitro group reduces electrophilicity, likely diminishing interactions with receptors requiring strong electron-withdrawing motifs.
6-Chloro-7-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione (CAS: 867154-54-9)
- Substituents : Chloro (C6), methyl (C7), nitro (C5).
- Properties : Molecular formula = C9H5ClN2O4, molecular weight = 240.60 g/mol.
- Comparison: Nitro at C5 instead of C7 alters electronic distribution.
7-Methoxy-2,3-dimethyl-6-nitro-1H-indole (CAS: 53918-87-9)
Spectral and Structural Analysis
13C-NMR Data
- Target Compound (Hypothesized) : Nitro groups typically resonate at δ ~147 ppm (e.g., indole-2,3-dione derivatives). Chloro substituents deshield adjacent carbons, as seen in δ 127–137 ppm regions for aromatic carbons near Cl.
- 6-Chloro-5-methyl-1H-indole-2,3-dione : Aromatic carbons near Cl resonate at δ 121–136 ppm.
- Nitro-Substituted Analogues: In indole derivatives, C-NO2 peaks appear at δ 144–147 ppm, distinct from methoxy (δ ~55 ppm) or methyl (δ ~20 ppm) signals.
Data Tables
Table 1: Physical Properties of Selected Indole-2,3-dione Derivatives
*Estimated values based on structural analogues.
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